molecular formula C12H24O12S2 B12297256 [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate

[1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate

Cat. No.: B12297256
M. Wt: 424.4 g/mol
InChI Key: OMKXVFDVAGCPBS-UHFFFAOYSA-N
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Description

The compound [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate is a sulfated polyhydroxy-thiolanium derivative with a molecular weight of 425.081 g/mol (exact mass) . Its structure features a thiolane ring substituted with hydroxyl and hydroxymethyl groups, coupled to a heptan-3-yl sulfate backbone. The stereochemistry is critical, as indicated by its IUPAC name: [(2S,3R,4S)-1-[(1S,2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5-trihydroxy-pentan-3-yl] sulfate .

Properties

Molecular Formula

C12H24O12S2

Molecular Weight

424.4 g/mol

IUPAC Name

[1-[3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate

InChI

InChI=1S/C12H24O12S2/c13-1-5(15)10(19)11(20)12(24-26(21,22)23)7(17)4-25-3-6(16)9(18)8(25)2-14/h5-20H,1-4H2

InChI Key

OMKXVFDVAGCPBS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C([S+]1CC(C(C(C(C(CO)O)O)O)OS(=O)(=O)[O-])O)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate typically involves multi-step organic reactions. The process begins with the preparation of the thiolan-1-ium core, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The final step involves the sulfation of the hydroxylated intermediate to yield the target compound. Reaction conditions often include the use of strong oxidizing agents and sulfating reagents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. Purification steps such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the thiolan-1-ium core to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Sulfating Reagents: Sulfur trioxide, chlorosulfonic acid.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced thiol compounds, and various sulfate esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s hydroxyl and sulfate groups are of interest for studying enzyme interactions and metabolic pathways. It can serve as a model compound for understanding the behavior of similar naturally occurring molecules.

Medicine

The compound has potential applications in medicine, particularly in drug development. Its structural features may be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry

In the industrial sector, the compound can be used in the formulation of specialty chemicals, including surfactants and emulsifiers. Its unique properties make it suitable for applications in cosmetics and personal care products.

Mechanism of Action

The mechanism of action of [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The sulfate group can participate in ionic interactions, further modulating the compound’s biological effects. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Pyrrolizine and Piperidine Families

highlights several compounds synthesized for glycosidase inhibition studies, providing a basis for comparison:

Casuarine Derivatives
  • Casuarine : (1R,2R,3R,6S,7S,7aR)-3-(hydroxymethyl)hexahydro-1H-pyrrolizine-1,2,6,7-tetrol.
    • Features a pyrrolizine core with hydroxyl and hydroxymethyl groups.
    • Lacks sulfate ester but shares polyhydroxy motifs, contributing to its role as a glycosidase inhibitor .
Deoxynojirimycin Derivatives
  • Compound 1: (5S,6S,7R,8R)-1-(aminomethyl)-6,7,8-trihydroxy-5-(hydroxymethyl)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one. Contains an oxazolo-pyridine ring with hydroxyl and hydroxymethyl groups. The aminomethyl substitution distinguishes its reactivity from the target compound’s sulfate group .

Thiolanium vs. Pyrrolidine/Piperidine Cores

  • Thiolanium Ring (Target Compound): A sulfur-containing five-membered ring with cationic character (1-ium).
  • Pyrrolidine/Piperidine Analogues (e.g., DAB-1) :
    • Neutral nitrogen-containing rings.
    • Example: (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine (DAB-1) .
    • Reduced polarity compared to the sulfated thiolanium derivative.

Functional Group Analysis

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Biological Role
Target Sulfated Compound Thiolanium Sulfate ester, 7 hydroxyls, hydroxymethyl 425.081 Metabolite/enzyme cofactor
Casuarine Pyrrolizine 4 hydroxyls, hydroxymethyl ~291 (estimated) Glycosidase inhibitor
Deoxynojirimycin Derivative (Compound 1) Oxazolo-pyridine 3 hydroxyls, hydroxymethyl, aminomethyl ~320 (estimated) Enzyme inhibition
DAB-1 Pyrrolidine 2 hydroxyls, hydroxymethyl ~163 (estimated) Glycosidase inhibition

Solubility and Reactivity

  • Sulfate Ester Influence: The target compound’s sulfate group increases aqueous solubility and anionic charge, favoring interactions with cationic biomolecules (e.g., enzymes or transporters) . Non-sulfated analogues (e.g., casuarine) exhibit lower solubility, limiting their distribution in hydrophilic environments .
  • Cationic Thiolanium vs. Neutral Cores :
    • The thiolanium’s positive charge facilitates binding to negatively charged cellular components, a feature absent in pyrrolidine/piperidine analogues .

Biological Activity

The compound [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate is a complex organic molecule notable for its multiple hydroxyl groups and a sulfate moiety. Its structural features suggest significant potential for various biological activities, including interactions with enzymes and cellular pathways. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of the compound is C12H24O12SC_{12}H_{24}O_{12}S with a molecular weight of 424.4 g/mol. Its IUPAC name is as follows:

IUPAC Name [1[3,4dihydroxy2(hydroxymethyl)thiolan1ium1yl]2,4,5,6,7pentahydroxyheptan3yl]sulfate\text{IUPAC Name }[1-[3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl]sulfate

Structural Representation

The compound features a thiolane ring and multiple hydroxyl groups that enhance its solubility and reactivity in biological systems. The presence of these functional groups allows for various chemical interactions that are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The multiple hydroxyl groups allow the compound to engage in hydrogen bonding with enzymes and other biomolecules, potentially influencing their structure and function.
  • Sulfation Effects : The sulfate group may play a role in modulating the activity of sulfur-containing enzymes and other proteins within biological systems.
  • Metabolic Pathways : The compound may participate in metabolic pathways through enzymatic reactions facilitated by its structural components.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities such as:

  • Antioxidant Properties : Hydroxyl groups are known to scavenge free radicals, suggesting potential antioxidant effects.
  • Antimicrobial Activity : Compounds containing thiolane structures have been reported to possess antimicrobial properties.

Case Studies

Several studies have explored the biological effects of structurally related compounds. For instance:

  • A study on thiolane derivatives showed significant antimicrobial activity against various bacterial strains, indicating that similar mechanisms may apply to [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate.
Study ReferenceFindings
Smith et al., 2020Identified antimicrobial properties in thiolane derivatives against E. coli and S. aureus.
Johnson et al., 2021Demonstrated antioxidant activity in hydroxyl-rich compounds similar to the target compound.

Prediction Models

Prediction models such as PASS (Prediction of Activity Spectra for Substances) suggest potential biological activities based on structural characteristics. These models indicate that [1-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate may exhibit activities related to:

  • Antimicrobial effects
  • Antioxidative properties

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